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(methylsulfonyl)pyrimidine

Cat. No.: B1301561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-
(methylsulfonyl)pyrimidine, a key chemical intermediate with significant applications in

agrochemicals and potential in drug discovery. This document details its chemical identity,

physicochemical properties, synthesis and purification protocols, and analytical

characterization. Furthermore, it elucidates its primary mechanism of action as a herbicide,

involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the de novo

pyrimidine biosynthesis pathway. This guide is intended to serve as a valuable resource for

researchers and professionals engaged in the fields of chemical synthesis, agricultural science,

and pharmaceutical development.

Chemical Identification and Properties
5-Chloro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a chloro

group at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring.
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Identifier Value Citation

CAS Number 38275-47-7 [1][2]

Molecular Formula C₅H₅ClN₂O₂S [1]

Molecular Weight 192.62 g/mol [1]

IUPAC Name
5-chloro-2-

(methylsulfonyl)pyrimidine
[2]

SMILES CS(=O)(=O)c1ncc(Cl)cn1 [1]

InChI Key
UEWMTFZGDJZUPJ-

UHFFFAOYSA-N
[2]

Table 1: Chemical Identifiers for 5-Chloro-2-(methylsulfonyl)pyrimidine

Property Value Citation

Physical State White to off-white solid

Melting Point 122 °C [1]

Storage Temperature
Sealed in dry, room

temperature
[2]

Purity ≥96% [2]

Table 2: Physicochemical Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine

Experimental Protocols
Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
A detailed two-step synthesis protocol is outlined below, starting from the precursor 5-chloro-2-

(methylthio)-pyrimidine.[1]

Step 1: Synthesis of 5-chloro-2-(methylthio)-pyrimidine This precursor can be synthesized from

chloroacetyl chloride. A detailed procedure is available in the cited patent.[1]
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Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)-pyrimidine To a 100 mL jacketed reactor

equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath,

and a nitrogen inlet, the following were added at ambient temperature:

5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol)

Sodium tungstate dihydrate (0.52 g, 1.6 mmol)

Water (15 mL)

Ethyl acetate (15 mL)

The resulting mixture was heated to 60 °C. Subsequently, 50% aqueous hydrogen peroxide

(5.3 g, 77.7 mmol) was added dropwise, maintaining the reaction temperature between 60 and

65 °C. The reaction progress was monitored by HPLC and was determined to be complete

after 2 hours.[1]

Purification Protocol
Upon completion of the reaction, the mixture was cooled to ambient temperature. Any excess

hydrogen peroxide was quenched with the addition of sodium bisulfite. The organic layer was

then separated, and the aqueous layer was extracted with 15 mL of ethyl acetate. The organic

layers were combined and concentrated to yield the crude product.[1]

Crystallization from a mixture of toluene and heptane provided 5.6 g of the title compound as a

pure solid, achieving a 93% yield from 5-chloro-2-(methylthio)-pyrimidine.[1]

Analytical Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):

δ 9.24 (s, 2H)

δ 3.42 (s, 3H)[1]

The singlet at 9.24 ppm corresponds to the two equivalent protons on the pyrimidine ring at

positions 4 and 6. The singlet at 3.42 ppm is attributed to the three protons of the methyl group
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in the methylsulfonyl moiety.

¹³C NMR: Note: Specific experimental ¹³C NMR data for 5-Chloro-2-
(methylsulfonyl)pyrimidine was not found in the searched literature. The following are

predicted chemical shifts based on computational analysis and data from structurally similar

compounds. Actual experimental values may vary.

Carbon Atom Predicted Chemical Shift (ppm)

C2 (C-SO₂) ~165-170

C4/C6 (C-H) ~155-160

C5 (C-Cl) ~120-125

CH₃ (Methyl) ~40-45

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-(methylsulfonyl)pyrimidine

Mass Spectrometry (MS)
Note: A specific experimental mass spectrum with fragmentation analysis for 5-Chloro-2-
(methylsulfonyl)pyrimidine was not found. The following is a predicted fragmentation pattern

based on the structure.

The molecular ion peak [M]⁺ would be expected at m/z 192 and 194 in an approximate 3:1

ratio, characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathways:

Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 177/179.

Loss of sulfur dioxide (SO₂) from the molecular ion to give a fragment at m/z 128/130.

Cleavage of the C-S bond to yield the 5-chloropyrimidin-2-yl cation at m/z 129/131 and the

methylsulfonyl radical.

Infrared (IR) Spectroscopy
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Note: A specific experimental FT-IR spectrum for 5-Chloro-2-(methylsulfonyl)pyrimidine was

not found. The following are expected characteristic absorption bands based on the functional

groups present.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

C=N (pyrimidine ring) Stretching ~1600-1550

C-H (pyrimidine ring) Stretching ~3100-3000

S=O (sulfonyl) Asymmetric Stretching ~1350-1300

S=O (sulfonyl) Symmetric Stretching ~1160-1120

C-Cl Stretching ~800-600

C-S Stretching ~800-650

Table 4: Predicted FT-IR Absorption Bands for 5-Chloro-2-(methylsulfonyl)pyrimidine

Biological Activity and Mechanism of Action
5-Chloro-2-(methylsulfonyl)pyrimidine is known to exhibit herbicidal activity. Its mechanism

of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, a critical

process for the synthesis of DNA, RNA, and other essential biomolecules in rapidly dividing

cells, such as those in growing plants.

The specific target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine

synthesis pathway: the oxidation of dihydroorotate to orotate.[3] By inhibiting DHODH, 5-
Chloro-2-(methylsulfonyl)pyrimidine effectively blocks the production of pyrimidines, leading

to a cessation of cell growth and ultimately, plant death.

Signaling Pathway Diagram: Inhibition of de novo
Pyrimidine Biosynthesis
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Figure 1: Mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine as a DHODH

inhibitor.

Applications in Drug Discovery and Development
While primarily recognized for its herbicidal properties, the pyrimidine scaffold is a well-

established privileged structure in medicinal chemistry. The methylsulfonyl group can act as a

key pharmacophore, and the chloro substituent provides a site for further chemical

modification.

The mechanism of DHODH inhibition is not only relevant to herbicide action but is also a

validated target in human medicine for the treatment of autoimmune diseases (e.g., rheumatoid

arthritis and multiple sclerosis) and is being actively investigated for cancer therapy.[3] Rapidly

proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway,

making DHODH an attractive target for anticancer drug development.

Therefore, 5-Chloro-2-(methylsulfonyl)pyrimidine serves as a valuable starting material or

fragment for the synthesis of novel DHODH inhibitors and other biologically active molecules

for pharmaceutical applications. Its structural features can be exploited to design compounds

with improved potency, selectivity, and pharmacokinetic properties.
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Conclusion
5-Chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest due to its

established role in agriculture and its potential as a building block in drug discovery. This

technical guide has provided a detailed summary of its identification, properties, synthesis, and

analytical characterization. The elucidation of its mechanism of action as a DHODH inhibitor

highlights a key biochemical pathway that can be targeted for both herbicidal and therapeutic

purposes. Further research into the derivatization of this compound could lead to the

development of novel and effective agents in both agriculture and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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